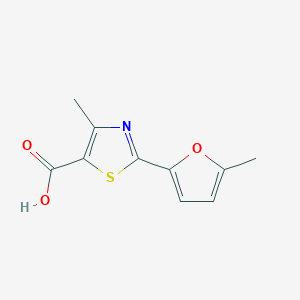
1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone
Vue d'ensemble
Description
1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone is a chemical compound with the molecular formula C7H6Cl2N2O . It has a molecular weight of 205.04 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6Cl2N2O/c1-3(12)4-2-5(8)11-7(9)6(4)10/h2H,10H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is solid in physical form . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Microwave-Assisted Synthesis
Research demonstrates the utility of microwave-assisted synthesis techniques in creating various derivatives of pyridinyl ethanone, including those with structural similarities to 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone. These methods offer efficient pathways for preparing complex organic compounds, highlighting the chemical's potential in facilitating rapid and high-yield reactions under controlled conditions (Ankati & Biehl, 2010).
DNA Interaction and Docking Studies
The compound and its derivatives have been studied for their ability to interact with DNA, with some showing potential as drug candidates due to their DNA binding activity. This application is critical for the development of new therapeutic agents, where the interaction with DNA plays a pivotal role in their mechanism of action (Kurt et al., 2020).
Catalytic Behavior in Polymerization
This compound-related compounds have been used to prepare NNN tridentate ligands, which, when coordinated with metals like iron(II) and cobalt(II), exhibit catalytic activities towards ethylene reactivity. This showcases the compound's relevance in industrial applications, particularly in the synthesis of polymers and oligomers (Sun et al., 2007).
Antiviral Activity
Derivatives of this compound have been explored for their antiviral activities, with some compounds exhibiting promising results against viruses such as HSV1 and HAV-MBB. This suggests potential pharmaceutical applications in developing new antiviral drugs (Attaby et al., 2006).
Asymmetric Synthesis of Pyridylalkylamines
The compound's structure has been utilized in biocatalytic amination processes, demonstrating its value in the enantioselective synthesis of amines. Such applications are crucial for the pharmaceutical industry, where the preparation of enantiomerically pure substances is essential (López-Iglesias et al., 2016).
Antimicrobial Activity
Research into this compound derivatives has identified compounds with significant antimicrobial properties. These findings are pertinent to the search for new antimicrobial agents capable of combating resistant bacterial strains (Salimon et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-amino-2,6-dichloropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-3(12)4-2-5(8)11-7(9)6(4)10/h2H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASUBHNCBPDOPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651729 | |
| Record name | 1-(3-Amino-2,6-dichloropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912772-91-9 | |
| Record name | 1-(3-Amino-2,6-dichloropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)





![2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol](/img/structure/B1518890.png)



![4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline](/img/structure/B1518896.png)



